1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, 2-methyl-2-(4-methylphenyl)hydrazone
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Overview
Description
1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, 2-methyl-2-(4-methylphenyl)hydrazone is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, 2-methyl-2-(4-methylphenyl)hydrazone involves several steps. One common method includes the reaction of 1H-Indole-2-carboxaldehyde with 2,3-dihydro-2-hydroxy-1,3,3-trimethyl- and 2-methyl-2-(4-methylphenyl)hydrazine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The indole nucleus plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-2-carboxaldehyde, 2,3-dihydro-2-hydroxy-1,3,3-trimethyl-, 2-methyl-2-(4-methylphenyl)hydrazone stands out due to its unique structural features and enhanced biological activities . Similar compounds include:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
2,3-Dihydro-1H-indole: Used in the synthesis of various pharmaceuticals and agrochemicals.
This compound’s distinct structure and reactivity make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
55120-60-0 |
---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[[methyl-(4-methylphenyl)hydrazinylidene]methyl]indol-2-ol |
InChI |
InChI=1S/C20H25N3O/c1-15-10-12-16(13-11-15)23(5)21-14-20(24)19(2,3)17-8-6-7-9-18(17)22(20)4/h6-14,24H,1-5H3 |
InChI Key |
SYNCPZIGXVZPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N=CC2(C(C3=CC=CC=C3N2C)(C)C)O |
Origin of Product |
United States |
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